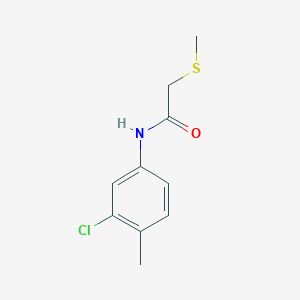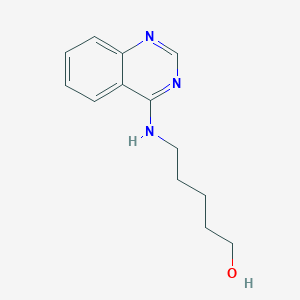
N-(3-chloro-4-methylphenyl)-2-methylsulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methylphenyl)-2-methylsulfanylacetamide, also known as CMMSA, is an organic compound with the chemical formula C11H13ClNO2S. It is a white crystalline powder that is used in scientific research for its potential therapeutic properties.
Mécanisme D'action
The exact mechanism of action of N-(3-chloro-4-methylphenyl)-2-methylsulfanylacetamide is not fully understood. However, it is believed to exert its therapeutic effects through modulation of the GABAergic system, which is involved in the regulation of neuronal excitability and inhibition. N-(3-chloro-4-methylphenyl)-2-methylsulfanylacetamide may also act on other neurotransmitter systems, such as glutamate and serotonin, to produce its effects.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-2-methylsulfanylacetamide has been shown to produce a range of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, and to increase the expression of anti-inflammatory cytokines, such as IL-10. Additionally, N-(3-chloro-4-methylphenyl)-2-methylsulfanylacetamide has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-chloro-4-methylphenyl)-2-methylsulfanylacetamide in lab experiments is that it has been extensively studied and has a well-established synthesis method. Additionally, N-(3-chloro-4-methylphenyl)-2-methylsulfanylacetamide has been shown to have a favorable safety profile in animal studies. However, one limitation of using N-(3-chloro-4-methylphenyl)-2-methylsulfanylacetamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on N-(3-chloro-4-methylphenyl)-2-methylsulfanylacetamide. One area of interest is the development of more potent and selective analogs of N-(3-chloro-4-methylphenyl)-2-methylsulfanylacetamide for use as therapeutic agents. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(3-chloro-4-methylphenyl)-2-methylsulfanylacetamide and to investigate its potential as a treatment for other neurological disorders. Finally, research is needed to determine the safety and efficacy of N-(3-chloro-4-methylphenyl)-2-methylsulfanylacetamide in human clinical trials.
Méthodes De Synthèse
The synthesis of N-(3-chloro-4-methylphenyl)-2-methylsulfanylacetamide involves the reaction of 3-chloro-4-methylphenylamine with 2-methylsulfanylacetic acid in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine). The resulting product is purified through recrystallization to obtain pure N-(3-chloro-4-methylphenyl)-2-methylsulfanylacetamide.
Applications De Recherche Scientifique
N-(3-chloro-4-methylphenyl)-2-methylsulfanylacetamide has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects in animal models. Additionally, N-(3-chloro-4-methylphenyl)-2-methylsulfanylacetamide has been investigated for its potential as a treatment for neuropathic pain, epilepsy, and other neurological disorders.
Propriétés
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-methylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNOS/c1-7-3-4-8(5-9(7)11)12-10(13)6-14-2/h3-5H,6H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAWOHJOQYJXTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(4-Fluorophenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-4-yl]methanone](/img/structure/B7455982.png)
![N-(5-chloropyridin-2-yl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B7455988.png)




![1-(3,4-Dihydroxyphenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B7456003.png)
![2-(Oxolan-2-ylmethylsulfanyl)-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7456010.png)

![N-(4-{[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B7456037.png)
![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B7456045.png)
